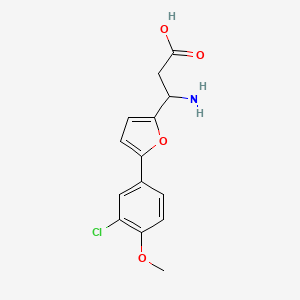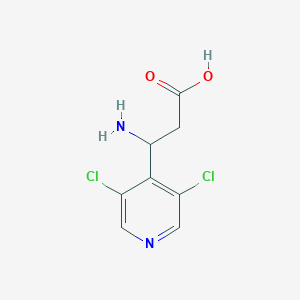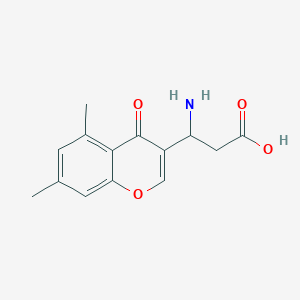![molecular formula C21H18FNO3 B1660570 [3-氟-4-(苯甲氧基)苯基]氨基甲酸苯甲酯 CAS No. 790703-40-1](/img/structure/B1660570.png)
[3-氟-4-(苯甲氧基)苯基]氨基甲酸苯甲酯
概述
描述
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is a chemical compound with the molecular formula C21H18FNO3. It is known for its unique structure, which includes a fluorine atom and a phenylmethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
科学研究应用
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that carbamates are often used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions .
Mode of Action
It is known that carbamates, such as this compound, can form stable complexes with their targets, which can then be selectively deprotected under specific conditions .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides , which are involved in various biological processes.
Pharmacokinetics
The molecular weight of the compound is 35137 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that carbamates, such as this compound, are used in the synthesis of various bioactive compounds .
Action Environment
It is known that the stability and reactivity of carbamates can be influenced by factors such as ph and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester typically involves the reaction of 3-fluoro-4-(phenylmethoxy)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethoxy derivatives.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the fluorine atom and phenylmethoxy group.
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure with an isopropyl group instead of the phenylmethyl group.
Uniqueness
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is unique due to the presence of the fluorine atom and phenylmethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. These features make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REALRLKSNZHPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727842 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790703-40-1 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,7-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660499.png)
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate](/img/structure/B1660500.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)


![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)

